molecular formula C39H61Br2N3 B13733189 3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

Cat. No.: B13733189
M. Wt: 731.7 g/mol
InChI Key: RSALBKNLLMCAHW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

NEURODYE DI-8-ANEPPQ is a fast-responding membrane potential dye. It is a member of the AminoNaphthylEthenylPyridinium dye family, known for its sensitivity to changes in electrical potential across cell membranes. This compound is particularly useful for detecting submillisecond changes in membrane potential, making it valuable in neurobiological research .

Preparation Methods

The preparation of NEURODYE DI-8-ANEPPQ involves the synthesis of the AminoNaphthylEthenylPyridinium core structure, followed by the introduction of specific hydrophobic chains to enhance its membrane-binding properties. The dye is typically synthesized in a multi-step process that includes:

Chemical Reactions Analysis

NEURODYE DI-8-ANEPPQ primarily undergoes reactions related to its interaction with cell membranes:

Scientific Research Applications

NEURODYE DI-8-ANEPPQ has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NEURODYE DI-8-ANEPPQ involves its integration into the cell membrane, where it responds to changes in the electric field. The dye’s electronic structure changes in response to membrane potential alterations, leading to shifts in its fluorescence excitation and emission spectra. This allows researchers to quantify membrane potential changes using fluorescence measurements .

Comparison with Similar Compounds

NEURODYE DI-8-ANEPPQ is compared with other similar compounds in the AminoNaphthylEthenylPyridinium dye family:

NEURODYE DI-8-ANEPPQ stands out due to its balanced hydrophobicity, making it ideal for extended observations without significant internalization or phototoxicity.

Properties

Molecular Formula

C39H61Br2N3

Molecular Weight

731.7 g/mol

IUPAC Name

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

InChI

InChI=1S/C39H61N3.2BrH/c1-6-8-10-12-14-16-28-41(29-17-15-13-11-9-7-2)39-24-23-37-33-36(21-22-38(37)34-39)20-19-35-25-30-40(31-26-35)27-18-32-42(3,4)5;;/h19-26,30-31,33-34H,6-18,27-29,32H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

RSALBKNLLMCAHW-UHFFFAOYSA-L

Isomeric SMILES

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Br-].[Br-]

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

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